Home > Products > Screening Compounds P136781 > 6-(Pyrrolidin-2-yl)quinoline
6-(Pyrrolidin-2-yl)quinoline - 860299-05-4

6-(Pyrrolidin-2-yl)quinoline

Catalog Number: EVT-353329
CAS Number: 860299-05-4
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SB02055

Compound Description: SB02055 is a DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid-based ligand designed for targeting Fibroblast activation protein (FAP). Its full chemical name is DOTA-conjugated (R)-(1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)glycyl)pyrrolidin-2-yl)boronic acid. In preclinical studies, the Gallium-68 complex of SB02055 ([68Ga]Ga-SB02055) showed nominal uptake in FAP-expressing tumors. []

SB04028

Compound Description: SB04028 is another DOTA-conjugated (R)-pyrrolidin-2-yl-boronic acid-based ligand developed for FAP targeting. Its complete chemical name is DOTA-conjugated ((R)-1-((6-(3-(piperazin-1-yl)propoxy)quinoline-4-carbonyl)-D-alanyl)pyrrolidin-2-yl)boronic acid. Preclinical studies demonstrated that [68Ga]Ga-SB04028 effectively visualized tumors with a higher uptake compared to the previously investigated FAP-targeting compound, [68Ga]Ga-PNT6555. []

Relevance: Similar to SB02055, SB04028 is also structurally related to 6-(pyrrolidin-2-yl)quinoline, with a (R)-pyrrolidin-2-yl group at the quinoline's 6-position. SB04028 also contains a boronic acid group and a complex substituent at the 4-position of the quinoline for FAP targeting. The primary structural difference between SB04028 and SB02055 lies in the linker between the quinoline core and the boronic acid moiety. []

PNT6555

Compound Description: PNT6555 is a previously reported (R)-pyrrolidin-2-yl-boronic acid-based ligand studied for FAP-targeted imaging and therapy. While its detailed structure is not provided in the paper, it serves as a reference compound for comparing the properties of SB02055 and SB04028. Preclinical evaluations indicated that both [68Ga]Ga-SB04028 and [68Ga]Ga-PNT6555 exhibited similar low background uptake in normal organs, but [68Ga]Ga-SB04028 demonstrated significantly higher tumor uptake, suggesting its superiority as a potential FAP-targeted radiopharmaceutical. []

Relevance: Although the precise structure of PNT6555 remains undisclosed, the paper indicates that it is based on a (R)-pyrrolidin-2-yl-boronic acid pharmacophore, similar to SB02055 and SB04028. This suggests that PNT6555 shares the core structural motif of 6-(pyrrolidin-2-yl)quinoline, further emphasizing the importance of this scaffold in developing FAP-targeted agents. []

2-(Pyridin-2-yl)quinoline

Compound Description: 2-(Pyridin-2-yl)quinoline, also referred to as ligand 1 in the study, is a bidentate ligand employed in the synthesis of copper(I) complexes for investigating the impact of extended π-systems on the compounds' structural and photophysical properties. []

2-(6-Methylpyridin-2-yl)quinoline

Compound Description: 2-(6-Methylpyridin-2-yl)quinoline, designated as ligand 2, is another bidentate ligand utilized in synthesizing copper(I) complexes to study the influence of extended π-systems on their structural and photophysical characteristics. []

Relevance: This compound is closely related to both 2-(pyridin-2-yl)quinoline and 6-(pyrrolidin-2-yl)quinoline. It shares the same basic structure as 2-(pyridin-2-yl)quinoline, with a pyridin-2-yl group attached to the 2-position of the quinoline ring. The distinction lies in the presence of a methyl group at the 6-position of the pyridine ring in 2-(6-methylpyridin-2-yl)quinoline. This methyl substitution provides insights into steric effects on the coordination behavior and photophysical properties of the copper(I) complexes. Similar to 2-(pyridin-2-yl)quinoline, this compound also exhibits a nitrogen-containing heterocycle directly linked to the quinoline core, mirroring the structural motif present in 6-(pyrrolidin-2-yl)quinoline. []

2-(6-Methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ)

Compound Description: 6MN-4-AQ is a quinoline derivative investigated for its anticancer properties against pancreatic cancer cells. Studies have shown that 6MN-4-AQ induces both apoptotic and autophagic cell death in pancreatic cancer cell lines. The compound exerts its anticancer effects by suppressing the AKT/mTOR pathway, inducing ER stress, and inhibiting epithelial-to-mesenchymal transition. []

1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1)

Compound Description: PSNCBAM-1 is identified as a negative allosteric modulator of the cannabinoid CB1 receptor. This compound has garnered significant attention due to its potential therapeutic implications in addressing conditions associated with CB1 receptor modulation, offering an alternative approach to orthosteric antagonists. []

Relevance: PSNCBAM-1 is structurally distinct from 6-(pyrrolidin-2-yl)quinoline but shares a key pharmacophoric element. PSNCBAM-1 features a pyrrolidin-1-yl substituent on a pyridine ring, which is further linked to a diarylurea moiety. While the core structures differ, the presence of the pyrrolidinyl-pyridine element in PSNCBAM-1 and the pyrrolidinyl-quinoline in the target compound underscores the significance of these nitrogen-containing heterocycles in interacting with biological targets. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) discovered through a drug development program leveraging the structural similarities between PDE10A and PDE5. This compound exhibited efficacy in a rat conditioned avoidance response (CAR) test, indicating its potential as a therapeutic agent for psychosis, particularly schizophrenia. []

Relevance: Though structurally different from 6-(pyrrolidin-2-yl)quinoline, this compound shares the presence of a pyrrolidinyl group, albeit linked to a pyrimidine ring instead of quinoline. This structural similarity highlights the importance of the pyrrolidine moiety in medicinal chemistry, particularly in designing molecules with affinity for diverse biological targets like PDE10A. The compound's effectiveness in the CAR test further emphasizes the potential of targeting PDE10A for treating schizophrenia. []

2-(Pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Compound Description: This compound serves as a synthetic intermediate in organic synthesis, incorporating both a nitrogen-containing heterocycle and a borate ester group. Its structure has been elucidated using various spectroscopic techniques, including MS, NMR, and infrared spectroscopy, and further confirmed by single-crystal X-ray diffraction. []

Relevance: Although structurally distinct from 6-(pyrrolidin-2-yl)quinoline, this compound features a pyrrolidin-1-yl group attached to a pyridine ring, highlighting the prevalence of pyrrolidinyl-substituted heterocycles in chemical synthesis. The presence of the borate ester group further showcases the compound's utility in Suzuki coupling reactions, a widely employed strategy in constructing complex organic molecules, including potentially those related to 6-(pyrrolidin-2-yl)quinoline. []

Relevance: This compound is structurally related to 6-(pyrrolidin-2-yl)quinoline through its quinoline core. Unlike 6-(pyrrolidin-2-yl)quinoline, this derivative features a more complex substituent at the 4-position and nitro groups at the 2- and 5-positions of the quinoline ring. This modification highlights efforts to modulate the pharmacological properties of quinoline-based compounds, aiming to maintain or improve efficacy while reducing toxicity. []

1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives

Compound Description: This series of compounds represents a novel class of anti-tumor agents designed as Nur77 modulators. Among them, compound 9h demonstrated the most potent anti-proliferative activity against various cancer cell lines by upregulating Nur77 expression and triggering Nur77 nuclear export, leading to apoptosis. []

Relevance: Although structurally distinct from 6-(pyrrolidin-2-yl)quinoline, this series of compounds, particularly compound 9h, shares a key structural feature: the presence of a bicyclic aromatic ring system. While 6-(pyrrolidin-2-yl)quinoline incorporates a quinoline core, compound 9h features a naphthalene moiety linked to a nicotinoyl group. This structural similarity, particularly the incorporation of bicyclic aromatic systems, suggests a potential common mechanism for interacting with biological targets, despite their different modes of action. []

2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines

Compound Description: This series of twelve novel compounds, synthesized via a regioselectively copper-catalyzed azide-alkyne cycloaddition reaction, features a hybridized 4-trifluoromethyl-(1,2,3-triazol-1-yl)quinoline system. The study investigated their photophysical properties, DNA and human serum albumin (HSA) binding interactions, and performed molecular docking studies. []

Relevance: This series shares the quinoline core with 6-(pyrrolidin-2-yl)quinoline, further emphasizing the significance of this scaffold in designing bioactive molecules. The incorporation of a triazole ring and a trifluoromethyl group in these compounds highlights the exploration of diverse substituents to fine-tune their photophysical and biological properties. Studying their interactions with DNA and HSA provides valuable insights into their potential as therapeutic agents. []

6-(2-Nitroprop-2-yl)quinoline-5-carbonitrile

Compound Description: This compound was serendipitously discovered as a minor product during the synthesis of other quinoline derivatives. Its structure was definitively determined using X-ray crystallography, confirming the presence of a nitro group and a nitrile substituent on the quinoline core. []

Relevance: This compound highlights the diversity of substituents that can be introduced into the quinoline scaffold, similar to 6-(pyrrolidin-2-yl)quinoline. Although its biological activity was not reported, the presence of the nitro and nitrile groups suggests potential for further derivatization and exploration of its pharmacological properties. []

2‐phenyl and 2‐(furan-2‐yl)‐3‐phenyl‐quinoline‐4‐carboxylic acid derivatives

Compound Description: This series of quinoline derivatives was synthesized via the Doebner reaction and further modified through Claisen-Schmidt condensation and subsequent reactions with various nucleophiles. These compounds are structurally diverse, with various substituents at the 2-, 3-, and 6-positions of the quinoline ring, highlighting the versatility of this scaffold in synthetic chemistry. []

Relevance: These compounds, while structurally diverse, share the common quinoline core with 6-(pyrrolidin-2-yl)quinoline, emphasizing the prevalence of this scaffold in medicinal chemistry. The varied substitutions on the quinoline ring, including aryl, heteroaryl, and carboxylic acid derivatives, demonstrate the potential for fine-tuning the pharmacological properties of these compounds for diverse therapeutic applications. []

1-(4-Phenylquinolin-2-yl)propan-1-one

Compound Description: This novel quinoline derivative, synthesized via a solvent-free Friedländer quinoline synthesis, has been comprehensively characterized using various spectroscopic and computational techniques. The study explored its structural features, noncovalent interactions, nonlinear optical properties, thermodynamic properties, molecular electrostatic potential, and frontier molecular orbitals, providing a detailed understanding of its physicochemical properties. []

Relevance: This compound shares the quinoline core with 6-(pyrrolidin-2-yl)quinoline, further demonstrating the importance of this scaffold in medicinal chemistry. The comprehensive characterization of this compound, including its electronic properties and potential reactivity, provides valuable information for designing and developing new quinoline-based compounds with improved pharmacological profiles. []

2-(1-Benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl)quinoline derivatives

Compound Description: This series of novel compounds combines a benzofuran moiety with a triazole-substituted quinoline ring. The study demonstrated that compound 3l within this series exhibited promising antiproliferative activity against various cancer cell lines, including MCF-7, HepG2, Colo205, and HeLa. Molecular docking studies suggested compound 3i as a potential inhibitor of Glucose-6-phosphate dehydrogenase (G6PDH). []

Relevance: While structurally distinct from 6-(pyrrolidin-2-yl)quinoline, this series, particularly compound 3l, shares a common structural motif: a nitrogen-containing heterocycle directly linked to an aromatic system. This structural similarity highlights a potential shared mechanism for interacting with biological targets. The promising antiproliferative activity of compound 3l and the potential G6PDH inhibitory activity of compound 3i emphasize the potential of these quinoline derivatives as anticancer agents. []

1-[(2S,4R)-6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one

Compound Description: This compound features a pyrrolidinone ring linked to a tetrahydroquinoline moiety. The crystal structure reveals the conformational preferences of both rings and highlights the presence of intermolecular hydrogen bonds that contribute to its solid-state packing. []

Relevance: This compound, while structurally different from 6-(pyrrolidin-2-yl)quinoline, shares the presence of a pyrrolidine ring, albeit in a different chemical environment. This structural similarity highlights the versatility of the pyrrolidine moiety in medicinal chemistry. Additionally, the presence of a fluorine atom in this compound demonstrates the use of fluorine substitution in drug design, a common strategy to modulate pharmacological properties. []

3'-Benzoyl-5'-(furan-2-yl)-4'-phenylspiro[indoline-3,2'-pyrrolidin]-2-one Derivatives

Compound Description: This series of novel spirooxindole derivatives, synthesized via 1,3-dipolar cycloaddition, was evaluated for antimicrobial activity. Compound 4d showed potent antibacterial activity, comparable to streptomycin, while compound 4e exhibited significant antifungal activity, rivaling ketaconazole. Molecular modeling studies provided insights into their binding modes with target enzymes. []

Relevance: Although structurally different from 6-(pyrrolidin-2-yl)quinoline, this series shares a common pharmacophoric element: the pyrrolidine ring. This structural similarity, despite the different core structures, emphasizes the importance of the pyrrolidine moiety in medicinal chemistry, particularly in designing molecules with antimicrobial properties. The potent antibacterial and antifungal activities of compounds 4d and 4e, respectively, highlight the potential of this series as a source of new antimicrobial agents. []

N-(Benzo[d]Thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide Derivatives

Compound Description: This novel series of compounds, incorporating a quinoline moiety linked to a benzothiazole ring via a hydrazinyl acetamide linker, was synthesized and evaluated for antibacterial activity. These compounds exhibited a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. []

Relevance: This series shares the quinoline core with 6-(pyrrolidin-2-yl)quinoline, highlighting the continued importance of this scaffold in medicinal chemistry, particularly in developing antibacterial agents. The presence of a chlorine substituent on the quinoline ring and the incorporation of a benzothiazole ring demonstrates the exploration of diverse substituents and linkers to optimize the antibacterial activity of these compounds. []

2-Chloro-3-[3-(6-methyl-1H-benzimidazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinolines

Compound Description: This series of compounds features a quinoline core with a benzimidazole-substituted pyrazoline ring attached at the 3-position. These compounds were synthesized and evaluated for their antimicrobial activity. The study revealed that these compounds exhibited moderate to good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. []

Relevance: This series shares the quinoline core with 6-(pyrrolidin-2-yl)quinoline, further emphasizing the significance of this scaffold in medicinal chemistry. The presence of a chlorine substituent on the quinoline ring and the incorporation of a benzimidazole-substituted pyrazoline ring demonstrates the exploration of diverse substituents to fine-tune the pharmacological properties of these compounds. []

Overview

6-(Pyrrolidin-2-yl)quinoline is a compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. This compound is characterized by the presence of a pyrrolidine ring attached to the quinoline structure, which may influence its pharmacological profile and reactivity. The exploration of quinoline derivatives has garnered significant interest due to their potential applications in medicinal chemistry.

Source and Classification

The compound 6-(Pyrrolidin-2-yl)quinoline can be synthesized through various chemical methods, often involving modifications of existing quinoline structures. It falls under the category of heterocyclic compounds due to the presence of nitrogen in both the pyrrolidine and quinoline rings. Quinoline derivatives are classified as aromatic compounds, specifically belonging to the family of bicyclic heteroaromatic compounds.

Synthesis Analysis

Methods

The synthesis of 6-(Pyrrolidin-2-yl)quinoline typically involves reactions that introduce the pyrrolidine moiety into the quinoline framework. One common method for synthesizing such compounds is through nucleophilic substitution reactions or cyclization processes involving quinoline derivatives and pyrrolidine.

Technical Details

  1. Starting Materials: Common starting materials include 6-chloroquinoline or 6-bromoquinoline, which can be reacted with pyrrolidine in the presence of a base.
  2. Reaction Conditions: The reaction is often carried out in an organic solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate nucleophilic attack.
  3. Purification: Products are typically purified using column chromatography or recrystallization techniques.

For example, one synthesis route may involve treating 6-chloroquinoline with pyrrolidine under reflux conditions, leading to the formation of 6-(Pyrrolidin-2-yl)quinoline with yields varying based on reaction conditions and purity of reagents used.

Molecular Structure Analysis

Structure

The molecular structure of 6-(Pyrrolidin-2-yl)quinoline consists of a quinoline core with a pyrrolidine ring attached at the nitrogen atom in position two. The structural formula can be represented as follows:

C12H12N2\text{C}_{12}\text{H}_{12}\text{N}_2

Data

  • Molecular Weight: Approximately 200.24 g/mol.
  • Melting Point: Specific melting points can vary based on purity but typically fall within a range that can be determined through thermal analysis methods.
Chemical Reactions Analysis

Reactions

6-(Pyrrolidin-2-yl)quinoline can participate in various chemical reactions due to its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile, allowing for further functionalization.
  2. Electrophilic Aromatic Substitution: The quinoline moiety can undergo electrophilic substitution reactions, making it possible to introduce additional substituents on the aromatic ring.

Technical Details

For example, when reacted with electrophiles such as alkyl halides or acyl chlorides, 6-(Pyrrolidin-2-yl)quinoline can yield various derivatives that may exhibit enhanced biological activities.

Mechanism of Action

The mechanism of action for compounds like 6-(Pyrrolidin-2-yl)quinoline often involves interactions at the molecular level with biological targets such as enzymes or receptors. For instance:

  1. Antibacterial Activity: The compound may inhibit bacterial growth by interfering with essential metabolic pathways or disrupting membrane integrity.
  2. Anti-inflammatory Effects: It may modulate inflammatory responses by inhibiting specific signaling pathways or enzyme activities related to inflammation.

Data from biological assays indicate that derivatives of quinolines often exhibit significant activity against various bacterial strains, suggesting potential therapeutic applications.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a crystalline solid.
  2. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  1. Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  2. Reactivity: Exhibits reactivity typical of both aromatic compounds and nitrogen-containing heterocycles, allowing for diverse synthetic transformations.
Applications

Scientific Uses

6-(Pyrrolidin-2-yl)quinoline and its derivatives are primarily explored for their potential applications in:

  1. Medicinal Chemistry: Development of new antibacterial agents targeting resistant strains.
  2. Pharmacology: Investigating anti-inflammatory properties for therapeutic use in diseases like arthritis or other inflammatory conditions.
  3. Chemical Biology: Studying interactions with biological macromolecules to elucidate mechanisms underlying their biological activities.

Properties

CAS Number

860299-05-4

Product Name

6-(Pyrrolidin-2-yl)quinoline

IUPAC Name

6-pyrrolidin-2-ylquinoline

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

InChI

InChI=1S/C13H14N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9,12,14H,2,4,8H2

InChI Key

QHBYGJLVFNLHRB-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3

Canonical SMILES

C1CC(NC1)C2=CC3=C(C=C2)N=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.